Product packaging for (-)-Panepophenanthrin(Cat. No.:CAS No. 795312-85-5)

(-)-Panepophenanthrin

Cat. No.: B12768863
CAS No.: 795312-85-5
M. Wt: 420.5 g/mol
InChI Key: WQBRQZUREPTGLI-FVNIXRCTSA-N
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Description

(-)-Panepophenanthrin is a bioactive fungal secondary metabolite that serves as a specific inhibitor of the ubiquitin-activating enzyme (E1), a key component of the Ubiquitin-Proteasome System (UPS) . Isolated from the mushroom strain Panus rudis Fr. IFO 8994, it was the first natural compound identified to target the E1 enzyme, making it a valuable tool for probing UPS function . The UPS is the primary pathway for regulated intracellular protein degradation in eukaryotes, responsible for the turnover of 80-90% of cellular proteins and critical processes including cell cycle control, signal transduction, and protein quality control . Dysregulation of this pathway is implicated in serious diseases such as cancer and neurodegenerative disorders . By inhibiting the E1 enzyme, which is indispensable for initiating the ubiquitination cascade, this compound effectively blocks the downstream tagging of proteins for degradation by the proteasome . This mechanism provides researchers with a powerful means to investigate protein turnover, study disease mechanisms linked to UPS dysfunction, and explore potential therapeutic strategies. The compound has a molecular formula of C22H28O8 and a molecular weight of 420.45 g/mol . This product is intended for Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O8 B12768863 (-)-Panepophenanthrin CAS No. 795312-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

795312-85-5

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

(1R,2R,3S,4R,6R,10R,13S,14R,16R,17S,18R)-3,13,17-trihydroxy-18-[(E)-3-hydroxy-3-methylbut-1-enyl]-11,11-dimethyl-5,12,15-trioxahexacyclo[8.7.1.02,8.04,6.013,18.014,16]octadec-8-en-7-one

InChI

InChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m0/s1

InChI Key

WQBRQZUREPTGLI-FVNIXRCTSA-N

Isomeric SMILES

CC1([C@@H]2C=C3[C@@H]([C@@H]4[C@]2([C@](O1)([C@H]5[C@@H]([C@H]4O)O5)O)/C=C/C(C)(C)O)[C@@H]([C@@H]6[C@H](C3=O)O6)O)C

Canonical SMILES

CC1(C2C=C3C(C4C2(C(O1)(C5C(C4O)O5)O)C=CC(C)(C)O)C(C6C(C3=O)O6)O)C

Origin of Product

United States

Origin and Isolation Methodologies of Panepophenanthrin

Fungal Bioprospecting and Source Organisms of (-)-Panepophenanthrin

The natural product this compound is a highly functionalized meroterpenoid, a class of chemical compounds with a mixed biosynthetic origin. Its discovery is a direct result of extensive screening programs focused on microbial secondary metabolites for potential therapeutic agents. Fungi, particularly those from the Basidiomycota phylum, have been identified as the natural producers of this complex molecule.

This compound was first discovered and isolated from the fermentation broth of the mushroom Panus rudis, specifically the strain designated Fr. IFO 8994. researchgate.netnih.govmedchemexpress.comacs.orgmdpi.com This discovery was the outcome of a targeted screening for inhibitors of the ubiquitin-proteasome pathway, a critical cellular process. nih.govacs.org The producing organism, Panus rudis, is a species of wood-decaying fungus belonging to the family Polyporaceae. nih.gov The identification of this strain as the source of this compound highlighted the potential of mushroom-forming fungi as a reservoir of novel and biologically significant secondary metabolites. researchgate.netsmolecule.com The compound isolated from P. rudis was identified as the first natural product inhibitor of the ubiquitin-activating enzyme (E1), a crucial component of the ubiquitination process. acs.orgmdpi.com

Following its initial discovery, research has shown that the production of this compound is not exclusive to Panus rudis. The compound has also been successfully isolated from other related fungal species. Notably, it has been identified as a metabolite of Panus strigellus. nih.govuq.edu.aunih.gov The genus Panus is recognized as a promising source of diverse and bioactive secondary metabolites, and the presence of this compound in multiple species within this genus supports this view. mdpi.com

In addition to P. rudis and P. strigellus, studies on the chemical constituents of Panus lecomtei have led to the isolation of several new and known meroterpenoid derivatives, indicating the biosynthetic capability of this species to produce structurally related compounds. researchgate.netcjnmcpu.com

Table 1: Fungal Sources of this compound

Fungal SpeciesStrain ExampleKey FindingsReference(s)
Panus rudisFr. IFO 8994Primary and original source organism. Identified through screening for ubiquitin-activating enzyme (E1) inhibitors. researchgate.net, nih.gov, acs.org, mdpi.com
Panus strigellusNot SpecifiedConfirmed as another natural producer of this compound. uq.edu.au, nih.gov, nih.gov
Panus lecomteiNot SpecifiedProduces other related meroterpenoid compounds. researchgate.net, cjnmcpu.com

Advanced Isolation and Purification Techniques for this compound

The isolation of this compound from its natural fungal sources requires a multi-step process involving extraction from a fermentation culture followed by advanced purification methods to obtain the pure compound.

The process begins with the cultivation of the source fungus, such as Panus rudis or Panus strigellus, in a liquid medium. acs.orgnih.gov This is typically done through submerged culture in shaker flasks containing a nutrient-rich medium, for instance, a YM medium (yeast extract, malt (B15192052) extract, glucose). nih.gov The fungus is allowed to grow under controlled conditions of temperature and agitation for a period until a sufficient concentration of the metabolite is produced. nih.gov

After the fermentation period, the solid mycelial mass is separated from the liquid culture broth. The target compound, this compound, is then extracted from the filtered broth (supernatant). acs.orgnih.gov This is typically achieved using solvent-solvent extraction, where an organic solvent like ethyl acetate (B1210297) is used to partition the secondary metabolites from the aqueous broth. The resulting crude extract contains a mixture of compounds and is concentrated before undergoing further purification. researchgate.net

To isolate this compound from the crude extract, various chromatographic techniques are employed in sequence. An initial fractionation is often performed using column chromatography with a stationary phase like silica (B1680970) gel. researchgate.net This step separates the compounds in the extract based on their polarity.

For finer purification, High-Performance Liquid Chromatography (HPLC) is essential. researchgate.netnih.gov Preparative reverse-phase HPLC is particularly effective. nih.gov In one documented method for isolating the compound from P. strigellus, a C18 column was used as the stationary phase. nih.gov The separation was achieved using a gradient elution system with a mobile phase consisting of water and acetonitrile, both modified with formic acid to improve peak shape. nih.gov The fractions are monitored by UV detection, and those containing the desired compound are collected. nih.gov The purity of the isolated compound is then verified using analytical HPLC and spectroscopic methods like NMR and mass spectrometry. acs.orguq.edu.au

Table 2: Example of Preparative HPLC Conditions for this compound Purification

ParameterSpecification
System Preparative Reverse Phase HPLC
Stationary Phase Gemini® 10 µm C18 110 Å column
Mobile Phase A Deionized H₂O + 0.1% formic acid (v/v)
Mobile Phase B Acetonitrile (MeCN) + 0.1% formic acid (v/v)
Flow Rate 40 mL/min
Detection UV at 210, 254, 300, and 350 nm
Gradient Program A multi-step gradient from 5% to 100% of Mobile Phase B. nih.gov

Structural Elucidation and Stereochemical Assignment of Panepophenanthrin

Spectroscopic Methodologies for (-)-Panepophenanthrin Characterization

Spectroscopic methods were fundamental in piecing together the planar structure of this compound, revealing its connectivity and functional groups.

Extensive 1D and 2D NMR analyses were instrumental in elucidating the complex structure of this compound. researchgate.netuq.edu.au The proton (¹H) and carbon-¹³ (¹³C) NMR data, acquired in deuterated methanol (B129727) (CD₃OD) and dimethyl sulfoxide (B87167) (DMSO-d₆), provided the foundational information for assigning the chemical environment of each atom within the molecule. wiley-vch.demdpi.com The comparison of NMR data from the natural product with that of a synthetically produced version confirmed the structural assignment. acs.orgwiley-vch.de

Detailed analysis of the ¹H and ¹³C NMR spectra, along with data from Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) experiments, allowed for the complete assignment of the proton and carbon signals and established the connectivity of the molecular framework. uq.edu.aumdpi.com The data revealed the presence of key structural motifs, including a diepoxyacephenanthrylen-7-one core and a 3-hydroxy-3-methylbut-1-enyl side chain. nih.govresearchgate.net

¹H and ¹³C NMR Data for this compound
PositionδC (ppm)δH (ppm, J in Hz)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the precise molecular formula of this compound. researchgate.netuq.edu.au This technique provided an accurate mass measurement of the molecule, which, in conjunction with NMR data, confirmed the elemental composition. The molecular formula was established as C₂₂H₂₈O₈. researchgate.net In one study, HR-(+)-ESIMS showed a quasi-molecular ion peak at m/z 443.1674 [M+Na]⁺ (calculated as 443.1676 for C₂₂H₂₈NaO₈). mdpi.com

Crystallographic Analysis for Absolute Configuration Determination of this compound

While spectroscopic methods defined the connectivity of the molecule, crystallographic analysis was essential for unambiguously determining its three-dimensional structure.

Single-crystal X-ray analysis was the definitive method used to elucidate the complete structure, including the relative and absolute stereochemistry, of this compound. nih.govresearchgate.netacs.org By diffracting X-rays through a crystalline sample of the natural product, a detailed three-dimensional map of electron densities was generated, which allowed for the precise placement of every atom in space. This analysis confirmed the complex tetracyclic ring system and the specific orientation of the eleven stereocenters. acs.orgbu.edu The crystallographic data solidified the proposed structure as 1,3a,10-trihydroxy-10c-(3-hydroxy-3-methylbut-1-enyl)-5,5-dimethyl-1,2,3,3a,5,5a,8,9,10,10a,10b,10c-dodecahydro-4-oxa-2,3,8,9-diepoxyacephenanthrylen-7-one. nih.govresearchgate.net

Computational Approaches to Stereochemistry of this compound

In addition to experimental methods, computational chemistry played a crucial role in confirming the absolute configuration of this compound.

Time-dependent density functional theory (TDDFT) has become a powerful tool for determining the absolute configuration of chiral molecules. uq.edu.aunih.govnih.gov This method involves calculating the theoretical electronic circular dichroism (ECD) spectrum for a proposed structure and comparing it to the experimentally measured spectrum. For this compound, TDDFT-ECD calculations were performed to corroborate the absolute configuration that was initially determined by X-ray crystallography. researchgate.netuq.edu.aunih.gov The excellent agreement between the calculated and experimental ECD spectra provided independent and robust confirmation of the assigned absolute stereochemistry. uq.edu.au This computational approach is particularly valuable when suitable crystals for X-ray analysis are difficult to obtain. uzh.ch

Biosynthetic Hypotheses and Pathways of Panepophenanthrin

Postulated Biosynthetic Cascade of (-)-Panepophenanthrin from Precursors

The biosynthesis of this compound is thought to commence from a monomeric precursor, an epoxyquinol dienol. rsc.org This precursor itself is believed to be derived from other known natural products. A plausible biosynthetic route, supported by synthetic studies, suggests a cascade of reactions beginning with simpler compounds.

The open-form precursor to the final dimerization is hypothesized to be an epoxyquinol monomer, which is a conjugated diene isomer of the natural product panepoxydon. rsc.org It has been documented that panepoxydon can undergo facile rearrangement to such conjugated isomers under mildly acidic conditions, suggesting a potential branch point in the biosynthetic pathway where panepoxydon or a related compound is converted into the reactive diene necessary for dimerization. rsc.org

The epoxyquinol diene monomer itself is likely derived from earlier precursors through a series of enzymatic transformations. Synthetic routes provide a model for this, starting from a chiral, non-racemic epoxy ketone. rsc.org This key intermediate can be functionalized, for instance through a Heck-type coupling, to install the dienol moiety, thus setting the stage for the subsequent dimerization. rsc.org The initial chiral epoxy ketone can be prepared through methods like asymmetric nucleophilic epoxidation of a quinone monoketal precursor, indicating that the chirality of this compound is likely established early in the biosynthetic pathway. rsc.org

The following table summarizes the key precursors in the postulated biosynthetic cascade leading to this compound.

PrecursorDescriptionPostulated Role
Quinone MonoketalA protected quinone derivative.Starting material for the synthesis of the chiral epoxy ketone.
Chiral Epoxy KetoneA key chiral intermediate.Undergoes further transformations to form the epoxyquinol diene monomer.
PanepoxydonA related natural product.A potential precursor that can rearrange to the reactive epoxyquinol diene monomer. rsc.org
Epoxyquinol Dienol MonomerThe direct precursor to dimerization.Acts as the diene in the subsequent Diels-Alder reaction. rsc.org

Role of Diels-Alder Dimerization in the Natural Biogenesis of the this compound Skeleton

The cornerstone of the proposed biosynthesis of this compound is a biomimetic Diels-Alder reaction. rsc.orgnih.govnih.gov This pericyclic [4+2] cycloaddition is responsible for the construction of the complex tetracyclic core of the molecule. nih.gov In this proposed mechanism, two molecules of the epoxyquinol dienol monomer undergo an intermolecular Diels-Alder dimerization. rsc.org

Retrosynthetic analysis of this compound reveals that a retro-Diels-Alder reaction disconnects the tetracyclic structure into two identical monomeric units. nih.gov This observation has been a guiding principle in the total synthesis of the molecule, which in turn lends strong support to the biosynthetic hypothesis. rsc.orgnih.gov Synthetic studies have demonstrated that the Diels-Alder dimerization of the epoxyquinol monomer can proceed with high stereoselectivity to form the core structure of panepophenanthrin (B1246068). rsc.org Interestingly, this dimerization has been shown to occur even without a solvent, suggesting it is a highly favorable process. rsc.org

The stereochemical outcome of the Diels-Alder reaction is critical in establishing the multiple contiguous stereocenters found in the natural product. The reaction is believed to proceed through an exo transition state. rsc.org Following the dimerization, an intramolecular hemiacetal formation is proposed to occur, leading to the final, stable structure of this compound. rsc.org This proposed sequence, Diels-Alder dimerization followed by hemiacetal formation, is supported by experimental evidence from synthetic studies. rsc.org The efficiency and stereocontrol observed in biomimetic syntheses underscore the power of the Diels-Alder reaction to generate molecular complexity in a single step, making it a highly plausible strategy employed by nature for the construction of the this compound skeleton. nih.gov

The following table outlines the key features of the proposed Diels-Alder dimerization in the biosynthesis of this compound.

FeatureDescriptionSignificance
Reaction TypeIntermolecular [4+2] Cycloaddition (Diels-Alder Reaction). rsc.orgForms the core tetracyclic skeleton of this compound. nih.gov
ReactantsTwo molecules of the epoxyquinol dienol monomer. rsc.orgProvides the necessary diene and dienophile components for the cycloaddition.
StereoselectivityProposed to proceed via an exo transition state. rsc.orgEstablishes the complex and specific stereochemistry of the final molecule.
Post-Dimerization StepIntramolecular hemiacetal formation. rsc.orgLeads to the thermodynamically stable final structure of this compound.

Enzymatic Transformations Implicated in the Biosynthetic Route

While the chemical feasibility of the proposed biosynthetic pathway has been demonstrated through total synthesis, the specific enzymes catalyzing these transformations in the producing organism, Panus rudus, have not been definitively identified. However, based on analogous biosynthetic pathways of other fungal natural products, the classes of enzymes likely involved can be hypothesized.

The initial steps, leading to the formation of the epoxyquinol monomer, would likely involve cytochrome P450 monooxygenases or flavin-dependent monooxygenases . researchgate.netmdpi.com These enzymes are frequently involved in the oxidation and epoxidation of polyketide or other aromatic precursors in fungi. researchgate.net The formation of the epoxide ring and the hydroxylation of the quinone-like precursors are characteristic reactions catalyzed by these oxidoreductases.

The key Diels-Alder dimerization step may be either a spontaneous, uncatalyzed reaction or an enzyme-catalyzed process. While the dimerization has been shown to proceed spontaneously in laboratory settings, an enzymatic catalysis in nature, by a so-called Diels-Alderase , would provide a high degree of control over the reaction's stereoselectivity and efficiency. rsc.org The existence of natural enzymes capable of catalyzing [4+2] cycloadditions is a subject of ongoing research, with several putative Diels-Alderases having been identified in other biosynthetic pathways. nih.govlibretexts.orgnih.govias.ac.inresearchgate.netresearchgate.net Such an enzyme would act as a template, bringing two monomer units together in the correct orientation to facilitate the desired cycloaddition.

The final intramolecular hemiacetal formation could potentially be a spontaneous cyclization due to the proximity of the reacting functional groups following the dimerization. rsc.org Alternatively, this step could also be facilitated by a cyclase or hydrolase -type enzyme.

The table below summarizes the hypothetical enzymatic transformations in the biosynthesis of this compound.

Biosynthetic StepProposed Enzyme ClassFunction
Epoxidation and Hydroxylation of PrecursorsCytochrome P450 Monooxygenases / Flavin-dependent MonooxygenasesFormation of the epoxyquinol monomer from earlier precursors.
Intermolecular DimerizationDiels-Alderase (hypothetical) or SpontaneousCatalysis or facilitation of the key [4+2] cycloaddition to form the tetracyclic core.
Hemiacetal FormationCyclase / Hydrolase (hypothetical) or SpontaneousFinal cyclization to yield this compound.

Chemical Synthesis Strategies for Panepophenanthrin

Total Synthesis Approaches to (-)-Panepophenanthrin

The total synthesis of this compound has been approached through racemic, enantioselective, and diastereoselective strategies, each presenting unique challenges and solutions.

The first total synthesis of panepophenanthrin (B1246068) was accomplished in its racemic form. acs.org A key feature of this approach was a biomimetic strategy centered on a tandem reaction sequence. acs.orgacs.org The synthesis commenced with the preparation of two key fragments, a vinyl stannane (B1208499) and the racemic vinyl bromide known as (±)-bromoxone. acs.org These fragments were coupled to form a triene intermediate, which was unstable and underwent a spontaneous intramolecular Diels-Alder reaction upon standing overnight. acs.org This dimerization yielded a single diastereoisomer of the tetracyclic core of panepophenanthrin. acs.org The final step involved the deprotection of a silyl (B83357) ether to afford (±)-panepophenanthrin. acs.org This synthesis was notable for its efficiency and for demonstrating the feasibility of a biomimetic Diels-Alder approach to the complex core of the molecule. acs.org

Racemic Synthesis Step Description Key Reagents/Conditions
Fragment Synthesis Preparation of vinyl stannane and (±)-bromoxone.Palladium-catalyzed hydrostannation for vinyl stannane. acs.org
Coupling and Dimerization Stille coupling of fragments followed by spontaneous intramolecular Diels-Alder reaction. acs.orgPd₂(dba)₃, AsPh₃, Toluene, 110°C for coupling. acs.org
Final Deprotection Removal of the triethylsilyl (TES) ether protecting group.NH₄F, MeOH, rt. acs.org

Following the racemic synthesis, several enantioselective total syntheses of (+)-panepophenanthrin and its natural enantiomer this compound have been reported, establishing the absolute stereochemistry of the natural product. tohoku.ac.jpresearchgate.netbu.eduias.ac.in

One of the first asymmetric total syntheses utilized a biomimetic Diels-Alder dimerization of a monomer that was synthesized using a diisopropyl tartrate-mediated asymmetric epoxidation. tohoku.ac.jp This approach required a stoichiometric amount of the chiral controller. tohoku.ac.jp Another enantioselective approach by Mehta and co-workers involved a lipase-mediated enzymatic desymmetrization of a meso-diol to establish the initial chirality. ias.ac.in This chiral intermediate was then converted through a series of steps, including a stereoselective epoxidation, into a monomer precursor that dimerized in a biomimetic Diels-Alder reaction to yield (+)-panepophenanthrin. ias.ac.in

A distinct enantioselective strategy developed by Porco and colleagues also relied on a biomimetic Diels-Alder dimerization. bu.edunih.gov Their route began with the asymmetric synthesis of a chiral epoxy ketone building block, achieved through a tartrate-mediated nucleophilic epoxidation. bu.edu This key intermediate was then elaborated into an epoxyquinol dienol monomer. bu.edu Allowing this monomer to stand neat at room temperature triggered a Diels-Alder dimerization, affording (+)-panepophenanthrin in high yield. bu.edu

Hayashi and coworkers reported an enantioselective total synthesis that employed a proline-catalyzed asymmetric α-aminoxylation of 1,4-cyclohexanedione (B43130) monoethylene ketal as the key chirality-inducing step. tohoku.ac.jp This was followed by a series of diastereoselective reactions to construct the monomer, which then underwent a biomimetic Diels-Alder dimerization. tohoku.ac.jp

Enantioselective Approach Key Chiral Step Monomer Dimerization Reference
Porco et al. Tartrate-mediated asymmetric nucleophilic epoxidation. bu.eduSpontaneous Diels-Alder dimerization of dienol monomer. bu.edu bu.edunih.gov
Mehta et al. Lipase-mediated enzymatic desymmetrization of a meso-diol. ias.ac.inBiomimetic Diels-Alder dimerization. ias.ac.in ias.ac.in
Hayashi et al. Proline-catalyzed asymmetric α-aminoxylation. tohoku.ac.jpBiomimetic Diels-Alder reaction. tohoku.ac.jp tohoku.ac.jp

Diastereoselectivity is a critical element in the synthesis of this compound due to its eleven contiguous stereocenters. acs.org The majority of the synthetic routes achieve high diastereoselectivity in the key bond-forming reactions that construct the tetracyclic core.

In many of the total syntheses, the intramolecular Diels-Alder reaction proceeds with a high degree of diastereoselectivity, often yielding a single diastereoisomer. acs.orgtohoku.ac.jp This stereocontrol is attributed to the specific conformation of the transition state during the cycloaddition. acs.org For instance, in the racemic synthesis, the formation of a hemiketal intermediate prior to the Diels-Alder reaction was proposed to enforce strict diastereocontrol. acs.org

Furthermore, the synthesis developed by Hayashi and coworkers features several diastereoselective reactions following the initial proline-catalyzed asymmetric step to build the monomer with the correct relative stereochemistry. tohoku.ac.jp These stereocontrolled transformations are essential for ensuring that the subsequent biomimetic dimerization leads to the desired natural product. tohoku.ac.jpnih.govnih.gov The ability to control the stereochemical outcome of multiple steps is a hallmark of successful total syntheses of this complex molecule.

Key Methodological Advances in the Total Synthesis of this compound

The pursuit of this compound's total synthesis has led to the application and refinement of powerful synthetic methodologies.

A recurring and central theme in the synthesis of panepophenanthrin is the use of a biomimetic Diels-Alder dimerization. acs.orgtohoku.ac.jpbu.eduias.ac.in This strategy is inspired by the proposed biosynthetic pathway of panepophenanthrin and other related epoxyquinoid natural products, which are thought to be formed from the dimerization of simpler monomeric precursors. tohoku.ac.jp The synthetic utility of this approach lies in its ability to rapidly construct the complex tetracyclic skeleton of the molecule in a single, highly stereoselective step. acs.org

The various total syntheses differ in their methods for preparing the monomeric precursor, but they all converge on a Diels-Alder reaction to form the core structure. acs.orgtohoku.ac.jpbu.eduias.ac.in The reaction typically involves an epoxyquinol monomer which acts as both the diene and the dienophile in a [4+2] cycloaddition. tohoku.ac.jp An interesting finding by Hayashi and colleagues was that this dimerization proceeds efficiently in water, lending support to the hypothesis that the biosynthesis of panepophenanthrin may occur through a non-enzymatic Diels-Alder reaction in an aqueous cellular environment. tohoku.ac.jp The successful application of this biomimetic strategy in multiple total syntheses highlights its power and efficiency in the construction of complex natural products. researchgate.netorganic-chemistry.orgrsc.orgnih.govrsc.orgnih.gov

The use of organocatalysis, specifically proline-catalyzed asymmetric reactions, represents a significant advance in the enantioselective synthesis of complex molecules like this compound. tohoku.ac.jpncl.res.in The synthesis reported by Hayashi's group is a prime example, where the key stereocenter is introduced early on through a proline-mediated α-aminoxylation of a prochiral ketone. tohoku.ac.jp

This method offers several advantages over other asymmetric strategies. researchgate.netorganic-chemistry.orgnih.govresearchgate.nettcichemicals.com It utilizes a readily available and inexpensive chiral catalyst (proline) and avoids the use of stoichiometric chiral auxiliaries or metal-based catalysts. tohoku.ac.jp The high enantioselectivity achieved in this initial step is then propagated through a series of diastereoselective reactions to afford the enantiomerically pure monomer. tohoku.ac.jp This approach demonstrates the power of organocatalysis to initiate a cascade of stereocontrolled transformations, ultimately leading to the efficient and enantioselective total synthesis of a complex natural product.

Enzymatic Resolution Techniques in Chiral Synthesis

The asymmetric synthesis of this compound necessitates precise control over stereochemistry, a challenge often addressed through enzymatic resolution. This technique leverages the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers in a racemic mixture, allowing for the isolation of enantiomerically pure starting materials or intermediates. mdpi.com

In the context of this compound synthesis, enzymatic kinetic resolution has been a key strategy for accessing versatile chiral building blocks. researchgate.net Researchers have successfully employed lipase-mediated enzymatic resolution to obtain the desired enantiomer of key precursors. tohoku.ac.jp For instance, the synthesis reported by Mehta and co-workers utilized a lipase (B570770) to resolve a racemic intermediate, thereby setting the stereochemistry for the synthesis of the (-) isomer of panepophenanthrin. tohoku.ac.jp

One of the early and critical applications of this technique was in the preparation of an enantiomerically pure precursor, bromoxone. acs.org While some syntheses proceeded with the racemic form, it was noted that the enantiomerically pure material could be readily obtained through enzymatic resolution, representing a formal total synthesis of the chiral natural product. tohoku.ac.jpacs.org The enzymes act by selectively catalyzing a reaction, such as acetylation, on one enantiomer at a much faster rate than the other, enabling the separation of the reacted and unreacted enantiomers. nih.gov

Table 1: Application of Enzymatic Resolution in this compound Synthesis

Enzyme Class Specific Enzyme (Example) Substrate Type Purpose in Synthesis Reference
Lipase Candida antarctica lipase B (CAL-B), Pseudomonas fluorescens lipase (PFL) Racemic alcohols / esters Kinetic resolution of key chiral building blocks and intermediates (e.g., bromoxone precursor). tohoku.ac.jpacs.orgnih.gov
Lipase Not specified Racemic intermediate Lipase-mediated enzymatic resolution to afford precursor for (-) isomer. tohoku.ac.jp

Strategies for Constructing the Densely Substituted Tetracyclic Core

The molecular architecture of this compound is defined by its densely substituted tetracyclic core, which contains eleven contiguous stereocenters, two of which are quaternary. acs.org The construction of this complex framework represents the central challenge in its total synthesis. The most successful and elegant strategy to achieve this is a biomimetic approach centered on a Diels-Alder reaction. acs.orgias.ac.in

This strategy is based on a proposed biosynthetic pathway involving the dimerization of an epoxyquinol monomer. bu.edu The retrosynthetic analysis reveals that the tetracyclic core can be disconnected via a retro-Diels-Alder reaction, simplifying the complex structure into two equivalents of a conjugated diene monomer. acs.org

The forward synthesis involves a highly stereoselective exo-Diels-Alder dimerization of a carefully designed epoxyquinol dienol monomer. bu.edu This key cycloaddition is followed by a spontaneous intramolecular hemiacetal formation. bu.edu This tandem reaction sequence is remarkably efficient, constructing the complex tetracyclic system with a high degree of stereo- and regiochemical control in a single step. acs.orgacs.org The specific stereochemistry of the monomer dictates the outcome of the dimerization, leading to the formation of the natural product's intricate core. bu.edu

Table 2: Key Steps in the Biomimetic Construction of the Tetracyclic Core

Step Reaction Type Key Transformation Significance Reference
1 Diels-Alder Cycloaddition Dimerization of an epoxyquinol dienol monomer. Forms the core carbocyclic framework with high stereoselectivity. bu.edu
2 Hemiacetal Formation Intramolecular cyclization of a hydroxyl group onto a ketone. Completes the tetracyclic ring system. acs.orgbu.edu
Overall Tandem Reaction Sequence Dimerization followed by cyclization. Efficiently and stereoselectively constructs the complex core in a biomimetic fashion. acs.orgacs.org

Synthetic Challenges and Breakthroughs in this compound Architecture Construction

The total synthesis of this compound is fraught with challenges, primarily stemming from its unique and complex molecular architecture. The primary breakthrough in overcoming these hurdles has been the development of the biomimetic synthesis strategy.

Synthetic Challenges:

Stereochemical Complexity : The presence of 11 contiguous stereocenters, including two quaternary centers, requires exceptional levels of stereocontrol throughout the synthesis. acs.org

Structural Density : The compact, densely functionalized tetracyclic core is difficult to assemble using conventional linear synthetic sequences.

Chemical Sensitivity : The molecule contains sensitive functionalities, such as epoxides and hydroxyl groups, that require careful handling and the use of mild reaction conditions to avoid undesired side reactions. acs.org

Breakthroughs:

Biomimetic Diels-Alder Dimerization : The most significant breakthrough was the application of a biomimetic tandem reaction sequence involving a Diels-Alder dimerization followed by hemiacetal formation. acs.orgbu.edu This approach elegantly solves the problem of constructing the complex core by forming multiple C-C and C-O bonds with high stereocontrol in a single, efficient operation. acs.org In one reported synthesis, the dimerization proceeded simply by allowing the monomer to stand at room temperature without solvent, affording the product in 80% yield. bu.edu

Asymmetric Monomer Synthesis : A crucial breakthrough was the development of methods to produce the monomer in an enantiomerically pure form. This was achieved through strategies like tartrate-mediated asymmetric nucleophilic epoxidation of a quinone monoketal precursor, which established the absolute stereochemistry of a key epoxy ketone intermediate with high enantiomeric excess. bu.edu

Enzymatic Resolution : The successful use of enzymatic resolution provided a reliable pathway to obtain chiral, non-racemic building blocks, which was fundamental for the enantioselective total synthesis of the natural product. researchgate.nettohoku.ac.jp

Table 3: Summary of Synthetic Hurdles and Innovative Solutions

Challenge Breakthrough Solution Description Reference
Construction of the complex tetracyclic core Biomimetic Tandem Reaction Sequence An efficient Diels-Alder dimerization/hemiacetal formation cascade constructs the core with high regio- and stereocontrol. acs.orgbu.edu
Control of 11 stereocenters Asymmetric Synthesis of Monomer Use of chiral catalysts (e.g., tartrate-mediated epoxidation) to create the monomer with the correct absolute stereochemistry. bu.edu
Access to enantiopure starting materials Enzymatic Kinetic Resolution Lipases are used to separate racemic mixtures of key intermediates, providing access to enantiomerically pure compounds. researchgate.nettohoku.ac.jp

Molecular Mechanisms of Action of Panepophenanthrin

Direct Interaction with the Ubiquitin-Activating Enzyme (E1)

(-)-Panepophenanthrin has been identified as the first natural product inhibitor of the ubiquitin-activating enzyme (E1), the apical enzyme in the ubiquitylation cascade. nih.govacs.org Its action is highly targeted to this initial step, which is indispensable for the functioning of the entire ubiquitin-proteasome pathway. nih.govacs.org

The primary mechanism of action of this compound is the direct inhibition of the ubiquitin-activating enzyme, E1. nih.gov The E1 enzyme is responsible for the initial, ATP-dependent activation of ubiquitin. nih.govresearchgate.net This process occurs in two main steps: first, the adenylation of the C-terminus of ubiquitin, and second, the formation of a high-energy thioester bond between the E1's catalytic cysteine residue and the activated ubiquitin. nih.govuthscsa.edunih.gov this compound interferes with this sequence, effectively halting the first step required to prepare ubiquitin for its subsequent transfer to other enzymes in the pathway. nih.govnih.gov By inhibiting E1, the compound prevents the charging of E2 conjugating enzymes, thereby blocking the entire downstream ubiquitination process. nih.gov

Table 1: Summary of this compound's Inhibitory Action on E1 Enzyme
Target EnzymeMechanism of InhibitionImmediate ConsequenceSource
Ubiquitin-Activating Enzyme (E1)Direct inhibition of enzymatic activityBlocks ATP-dependent activation of ubiquitin nih.govacs.org
E1 Catalytic CycleInterference with thioester bond formationPrevents charging of E2 conjugating enzymes nih.govuthscsa.edunih.gov

The inhibitory action of this compound is specific to the E1-ubiquitin thioester formation step. The E1 enzyme must first form a ubiquitin-adenylate intermediate before the catalytic cysteine can attack this intermediate to create the E1~ubiquitin thioester bond. nih.gov Research indicates that this compound specifically prevents the formation of this crucial thioester conjugate. nih.govacs.org This blockage is critical because the thioester-linked ubiquitin is the form that is subsequently transferred to an E2 ubiquitin-conjugating enzyme. By preventing this specific step, this compound ensures that ubiquitin is not passed down the enzymatic cascade. nih.gov

Broader Impact on the Ubiquitin-Proteasome System (UPS)

The inhibition of E1 by this compound creates a bottleneck at the very beginning of the ubiquitin-proteasome system (UPS), leading to widespread disruption of its functions. nih.govacs.org

The ubiquitylation cascade is a sequential process involving three types of enzymes: E1 (activating), E2 (conjugating), and E3 (ligating). researchgate.net This cascade attaches ubiquitin to substrate proteins, marking them for various cellular fates, most notably degradation by the proteasome. biorxiv.org By inhibiting E1, this compound effectively shuts down the entire cascade. nih.govacs.org Without activated ubiquitin being transferred from E1 to E2, E3 ligases cannot receive ubiquitin to modify their specific target proteins. This leads to a global decrease in the ubiquitylation of cellular proteins, disrupting the numerous pathways that rely on this modification. nih.gov

The UPS is the principal mechanism for the selective degradation of intracellular proteins, playing a vital role in maintaining protein homeostasis (proteostasis). nih.govnih.gov It removes misfolded, damaged, or short-lived regulatory proteins. biorxiv.orgmdpi.com The inhibition of the ubiquitylation cascade by this compound directly impairs this essential protein turnover. nih.govacs.org Proteins that are normally targeted for degradation by the UPS accumulate within the cell. This disruption of protein clearance can lead to cellular stress and interfere with the dynamic regulation of protein levels necessary for normal cellular function. nih.govnih.gov

Table 2: Effects of E1 Inhibition on the Ubiquitin-Proteasome System
Affected ProcessDescription of ImpactCellular OutcomeSource
Ubiquitylation CascadeBlockade at the initial E1 activation stepGlobal decrease in protein ubiquitylation nih.govresearchgate.netnih.gov
Protein TurnoverInhibition of UPS-mediated proteolysisAccumulation of proteins normally targeted for degradation biorxiv.orgnih.govnih.gov

Effects on Cellular Processes Modulated by UPS Regulation

The regulation of protein levels via the UPS is critical for the control of a vast array of cellular processes. Consequently, the disruption of the UPS by this compound has far-reaching effects on cell physiology. Key cellular events such as cell cycle progression, signal transduction, DNA repair, and apoptosis are tightly controlled by the timely degradation of regulatory proteins like cyclins, signaling molecules, and tumor suppressors. mdpi.com

By inhibiting the E1 enzyme, this compound causes the stabilization and accumulation of these critical proteins. researchgate.net For example, the inability to degrade cell cycle inhibitors can lead to cell cycle arrest. Similarly, the stabilization of pro-apoptotic proteins or the failure to degrade anti-apoptotic proteins can significantly alter a cell's susceptibility to apoptosis. mdpi.com The widespread impact on protein stability means that the inhibition of E1 by this compound can modulate multiple signaling pathways and cellular responses simultaneously, making it a powerful tool for studying the roles of the ubiquitin-proteasome system.

Perturbation of Cell Cycle Progression

The ubiquitin-proteasome system (UPS) plays a pivotal role in the tightly regulated progression of the cell cycle by mediating the timely degradation of key regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors (CKIs). Inhibition of the ubiquitin-activating enzyme E1 by compounds like this compound disrupts this proteolytic machinery, leading to the accumulation of these regulatory proteins and subsequent cell cycle arrest.

While direct studies on the specific effects of this compound on cell cycle distribution are limited, the known consequences of E1 inhibition suggest a likely mechanism of action. The transition between cell cycle phases is governed by the oscillating levels of cyclins, which bind to and activate cyclin-dependent kinases (CDKs). The degradation of cyclins at specific checkpoints is essential for the cell to exit one phase and enter the next. For instance, the degradation of cyclin B is required for mitotic exit.

Inhibition of E1 would prevent the ubiquitination and subsequent degradation of cyclins, leading to their accumulation and a halt in cell cycle progression. Research on other UPS inhibitors has demonstrated that this can result in arrest at various phases of the cell cycle, most commonly at the G1/S or G2/M transitions. For example, the inhibition of the proteasome has been shown to cause an accumulation of cells in the G2/M phase. It is plausible that this compound induces a similar cell cycle arrest, a hypothesis that warrants further investigation to determine the precise phase of perturbation and the specific regulatory proteins involved.

Table 1: Key Proteins in Cell Cycle Regulation Targeted by the Ubiquitin-Proteasome System

Protein FamilySpecific ExamplesFunction in Cell CycleConsequence of Inhibited Degradation
CyclinsCyclin A, Cyclin B, Cyclin D, Cyclin EActivate CDKs to drive cell cycle progressionCell cycle arrest at specific checkpoints (e.g., G1/S, G2/M)
Cyclin-Dependent Kinase Inhibitors (CKIs)p21, p27Inhibit CDK activity to halt cell cycle progressionReinforcement of cell cycle arrest

Modulation of Apoptosis Pathways

The ubiquitin-proteasome system is also intricately involved in the regulation of apoptosis, or programmed cell death. It controls the stability of both pro-apoptotic and anti-apoptotic proteins. By inhibiting the E1 enzyme, this compound can shift the balance towards apoptosis by preventing the degradation of pro-apoptotic factors and potentially stabilizing tumor suppressor proteins.

One of the key regulators of apoptosis is the tumor suppressor protein p53. Under normal conditions, p53 levels are kept low through ubiquitination by its E3 ligase, MDM2, and subsequent proteasomal degradation. Inhibition of the UPS can lead to the stabilization and accumulation of p53. Activated p53 can then transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and PUMA, which in turn promote the permeabilization of the mitochondrial outer membrane. This leads to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.

Furthermore, the UPS regulates the levels of Inhibitor of Apoptosis Proteins (IAPs), which function to block caspase activity and prevent apoptosis. By inhibiting the UPS, the degradation of certain pro-apoptotic proteins that are normally kept in check can be prevented, thereby promoting their apoptotic function.

Studies on proteasome inhibitors have demonstrated their ability to induce apoptosis through the activation of caspases, particularly caspase-3, which is a key executioner caspase. nih.gov This activation is often a consequence of the disruption of the balance between pro- and anti-apoptotic Bcl-2 family proteins. nih.gov While specific data on this compound's direct impact on these pathways is not yet available, its role as a UPS inhibitor strongly suggests that it modulates apoptosis through these established mechanisms. nih.govmdpi.comnih.gov

Table 2: Key Proteins in Apoptosis Regulation Influenced by the Ubiquitin-Proteasome System

ProteinRole in ApoptosisEffect of UPS Inhibition
p53Pro-apoptotic (Tumor Suppressor)Stabilization and accumulation, leading to apoptosis induction
Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Mcl-1)Regulate mitochondrial outer membrane permeabilizationShift in balance towards pro-apoptotic members, promoting apoptosis
Inhibitor of Apoptosis Proteins (IAPs)Anti-apoptotic (inhibit caspases)Potential for altered stability and function, contributing to apoptosis
Caspases (e.g., Caspase-3, Caspase-9)Executioners of apoptosisActivation as a downstream consequence of UPS inhibition

Structure Activity Relationship Sar Studies and Analogue Development of Panepophenanthrin

Systematic Derivatization and Synthesis of (-)-Panepophenanthrin Analogues

Information on the systematic derivatization and synthesis of a series of this compound analogues is not detailed in the available literature. While total synthesis routes have been established, which would theoretically permit the generation of derivatives, published studies focusing on such analogue synthesis programs and their outcomes could not be identified.

Design and Synthesis of Cell-Permeable E1 Inhibitors (e.g., RKTS-80, -81, -82)

There is no publicly available scientific information on the design, synthesis, or biological activity of compounds designated as RKTS-80, RKTS-81, or RKTS-82 in the context of this compound analogues or E1 inhibitors.

Elucidation of Pharmacophore Features Essential for E1 Inhibition

Specific studies detailing the pharmacophore features of this compound that are essential for its inhibitory activity against the E1 enzyme are not present in the reviewed scientific literature.

Impact of Structural Modifications on Biological Activity and Selectivity

Due to the lack of reported synthesis and biological evaluation of a series of this compound analogues, there is no available data to analyze the impact of specific structural modifications on the compound's biological activity and selectivity as an E1 inhibitor.

Preclinical Pharmacological Investigations of Panepophenanthrin

In Vitro Biochemical Studies on E1 Inhibition Efficacy

(-)-Panepophenanthrin was identified as the first natural product inhibitor of the ubiquitin-activating enzyme (E1), the apical enzyme in the ubiquitination cascade. mdpi.com In vitro studies have been crucial in elucidating its direct inhibitory effect on E1, which catalyzes the initial ATP-dependent activation of ubiquitin.

Determination of Half-maximal Inhibitory Concentration (IC50)

The potency of this compound in inhibiting the E1 enzyme was quantified by determining its half-maximal inhibitory concentration (IC50). In a biochemical assay utilizing recombinant human E1 and biotinylated ubiquitin, this compound was found to inhibit the formation of the E1-ubiquitin thioester intermediate in a dose-dependent manner. The IC50 value was determined to be 17.0 µg/mL, which corresponds to a molar concentration of 40.4 µM. mdpi.com This finding establishes this compound as a moderately potent inhibitor of the E1 enzyme in a cell-free system.

Immunoblot Analyses of E1-Ubiquitin Thioester Formation

The mechanism of E1 inhibition by this compound was further investigated through immunoblot analyses. This technique allows for the visualization of the formation of the covalent thioester bond between the E1 enzyme and ubiquitin. Studies demonstrated that this compound directly interferes with this crucial first step of the ubiquitin conjugation cascade. The dose-dependent decrease in the E1-ubiquitin thioester adduct in the presence of the compound confirmed that its inhibitory activity is targeted at the ubiquitin activation step catalyzed by E1. mdpi.com

Cellular-Level Biological Evaluations of this compound and its Derivatives

While in vitro studies confirmed the direct inhibition of E1, the efficacy of a compound within a cellular context is paramount for its potential as a therapeutic agent. Cellular-level evaluations of this compound and subsequently synthesized derivatives have provided insights into its activity in intact cells.

Assessment of Effects on Cell Proliferation

The functional consequence of E1 inhibition is the disruption of the entire ubiquitin-proteasome system, which is expected to impact cell proliferation and survival, particularly in cancer cells that are highly dependent on this pathway. However, studies on this compound itself revealed a lack of significant effect in intact cells. mdpi.com This led to the development of more cell-permeable derivatives with hydrophobic alkyl side chains: RKTS-80, RKTS-81, and RKTS-82. mdpi.com

These derivatives were tested for their ability to block the growth of human breast cancer MCF-7 cells. The results showed that these analogs could inhibit cell proliferation in a dose-dependent manner, with RKTS-81 being the most potent. mdpi.com

CompoundIC50 against MCF-7 Cell Growth (µM)
RKTS-805.4
RKTS-811.0
RKTS-823.6

Observations on Cellular Permeability and Intact Cell Activity

A significant finding in the preclinical investigation of this compound was its lack of activity in cellular assays. Despite its demonstrated ability to inhibit E1 in vitro, no significant inhibitory effect was observed in intact cells at concentrations up to 50 µg/mL (119 µM). mdpi.com This suggests that the parent compound has poor cellular permeability, preventing it from reaching its intracellular target, the E1 enzyme, at a sufficient concentration.

The development of the RKTS derivatives was a direct response to this limitation. By adding hydrophobic side chains, the cellular uptake of the compounds was improved, leading to enhanced inhibitory potency against the E1-ubiquitin complex formation in a cellular environment. mdpi.com

Comparative Analysis with Other Ubiquitin-Proteasome System Modulators

The ubiquitin-proteasome system is a key target for therapeutic intervention, and various modulators have been developed. A comparative analysis of this compound with other UPS modulators highlights the different strategies for targeting this pathway.

Proteasome inhibitors, such as Bortezomib and Carfilzomib, represent a clinically successful class of UPS modulators. nih.govcancernetwork.com These drugs target the 26S proteasome, the downstream effector of the pathway responsible for protein degradation. In contrast, this compound targets the very first step of the pathway, the E1 activating enzyme. This upstream inhibition has the potential to affect all ubiquitin-dependent pathways, not just proteasomal degradation.

Other synthetic E1 inhibitors, such as PYR-41, have also been identified. PYR-41 is a cell-permeable inhibitor of E1 and has been shown to induce apoptosis in cancer cells. abcam.com The development of cell-permeable derivatives of this compound, like RKTS-81, brings its cellular efficacy into a range comparable to other experimental E1 inhibitors.

The table below provides a comparison of the IC50 values of this compound, its derivatives, and another E1 inhibitor, PYR-41.

CompoundTargetIn Vitro E1 Inhibition IC50
This compoundE140.4 µM
RKTS-80E19.4 µM
RKTS-81E13.5 µM
RKTS-82E190 µM
PYR-41E1<10 µM

Comparison to Other Natural Product E1 Inhibitors (e.g., Himeic Acid A)

This compound was isolated from the fermented broth of the mushroom Panus rudis. nih.gov It inhibits the formation of the E1-ubiquitin thioester intermediate in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of 17.0 µg/mL (40.4 µM). mdpi.com Another natural product E1 inhibitor, Himeic Acid A, was isolated from a marine-derived fungus, Aspergillus sp. nih.gov Research has shown that Himeic Acid A inhibits the formation of the E1-ubiquitin intermediate by 65% at a concentration of 50 µM. nih.gov

Both compounds were among the earliest natural products identified as inhibitors of the ubiquitin-activating enzyme, highlighting natural sources as a valuable origin for novel therapeutic agents targeting the UPS. nih.gov However, a notable challenge observed with the parent this compound compound was a lack of significant inhibitory effect in intact cells, which led to the development of more cell-permeable synthetic analogs. mdpi.comnih.gov

FeatureThis compoundHimeic Acid A
Natural SourceMushroom (Panus rudis) mdpi.comMarine-derived fungus (Aspergillus sp.) nih.gov
Molecular FormulaC₂₂H₂₈O₈ mdpi.comNot specified in results
E1 Inhibitory ActivityIC₅₀ = 40.4 µM mdpi.com65% inhibition at 50 µM nih.gov

Chemical Biology Applications and Future Research Directions for Panepophenanthrin

(-)-Panepophenanthrin as a Chemical Probe for Ubiquitin-Proteasome System Research

This compound was the first natural product identified to inhibit the ubiquitin-activating enzyme (E1), the crucial first step in the ubiquitination cascade. nih.gov This specificity makes it an invaluable tool for dissecting the intricate workings of the UPS. The inhibition of the E1-ubiquitin complex formation by panepophenanthrin (B1246068) occurs in a dose-dependent manner, with a reported IC50 value of 17.0 μg/mL. nih.gov

As a chemical probe, this compound can be utilized to:

Elucidate the global effects of E1 inhibition: By acutely blocking the initial step of ubiquitination, researchers can study the downstream consequences on various cellular pathways that are regulated by this post-translational modification. This includes processes such as protein degradation, cell cycle progression, DNA repair, and signal transduction.

Investigate the roles of ubiquitination in disease: The application of this compound in disease models can help to clarify the contribution of the UPS to the pathology of various disorders, including cancer and neurodegenerative diseases.

Identify novel components of the ubiquitin system: By observing the cellular response to E1 inhibition with this compound, it may be possible to uncover previously unknown substrates and regulatory components of the ubiquitination pathway.

The development of synthetic and semi-synthetic strategies to produce ubiquitin-based tools has become a significant area of research. nih.gov While not yet derivatized for this purpose, the core structure of this compound could potentially be modified to create more sophisticated probes, such as those incorporating fluorescent tags or affinity labels, to visualize and isolate components of the ubiquitin machinery within the cell.

Application as a Chemical ProbeResearch Question AddressedPotential Outcome
Global E1 InhibitionWhat are the immediate and long-term cellular consequences of blocking the entire ubiquitination cascade?A deeper understanding of the interconnectedness of cellular pathways regulated by ubiquitin.
Disease Model StudiesHow does the inhibition of ubiquitination affect the progression of specific diseases?Validation of the UPS as a therapeutic target for various pathologies.
Identification of Novel UPS ComponentsWhat are the unknown substrates and enzymes involved in the ubiquitin system?Discovery of new regulatory mechanisms and potential drug targets.

Exploration of Novel Mechanisms of Action Beyond E1 Inhibition

Currently, the primary and most well-characterized mechanism of action for this compound is the inhibition of the ubiquitin-activating enzyme (E1). However, the complex and highly functionalized structure of this natural product raises the possibility of additional biological targets and mechanisms of action.

Future research in this area should focus on:

Target deconvolution studies: Employing techniques such as affinity chromatography with immobilized panepophenanthrin or chemical proteomics approaches to identify other cellular proteins that interact with the compound.

Phenotypic screening: Assessing the effects of this compound in a wide range of cell-based assays that measure various cellular processes. This could reveal unexpected biological activities that are independent of its E1 inhibitory function.

Transcriptomic and proteomic analyses: Examining the global changes in gene and protein expression in cells treated with this compound to identify pathways that are perturbed in a manner not solely explained by E1 inhibition.

The discovery of additional mechanisms of action would not only provide a more complete understanding of the biological activity of this compound but could also open up new avenues for its therapeutic application.

Development of Next-Generation E1 Inhibitors Inspired by this compound

The unique tetracyclic core of this compound presents a complex synthetic challenge but also serves as a valuable scaffold for the design of novel E1 inhibitors. The development of next-generation inhibitors inspired by its structure is a promising area of research with significant therapeutic potential.

Key strategies in this endeavor include:

Structure-Activity Relationship (SAR) studies: The total synthesis of this compound has been achieved, paving the way for the creation of a library of analogues with systematic modifications to the core structure. These analogues can then be tested for their E1 inhibitory activity to identify the key functional groups and structural features required for binding and inhibition.

Development of cell-permeable analogs: One of the limitations of natural products as therapeutic agents can be poor cell permeability. Synthetic modifications to the panepophenanthrin scaffold have led to the generation of cell-permeable E1 inhibitors. nih.gov For instance, the introduction of hydrophobic side chains has yielded analogs with improved cellular activity. nih.gov

Computational modeling and rational design: Utilizing the known structure of this compound and the E1 enzyme, computational approaches can be employed to design simplified, more synthetically accessible molecules that retain the key pharmacophoric features of the natural product.

AnalogIC50 (μM) for E1 InhibitionIC50 (μM) for Cell Growth Inhibition
RKTS-809.45.4
RKTS-813.51.0
RKTS-82903.6

These efforts are aimed at producing E1 inhibitors with improved potency, selectivity, and drug-like properties, ultimately leading to the development of new anticancer agents and other therapeutics that target the ubiquitin-proteasome system.

Integration of Synthetic Biology Approaches for Enhanced Production or Diversification

The natural production of this compound in Panus rudis is likely in low titers, which presents a significant bottleneck for its further development and clinical application. Synthetic biology offers a powerful toolkit to overcome this limitation and to generate novel derivatives of this complex molecule.

Future directions in this area include:

Identification and characterization of the biosynthetic gene cluster (BGC): The first step towards the synthetic biology-based production of this compound is the identification of the genes responsible for its biosynthesis in Panus rudis. The biosynthesis is proposed to involve a Diels-Alder dimerization of epoxyquinol monomers. nih.gov Genome sequencing and bioinformatic analysis can be used to locate the putative BGC.

Heterologous expression of the BGC: Once identified, the BGC can be transferred into a more genetically tractable and industrially relevant host organism, such as Aspergillus oryzae or Aspergillus nidulans. nih.govrsc.orgacs.orgresearchgate.net These fungal hosts have been successfully used for the heterologous expression of other fungal natural product pathways. nih.govrsc.orgacs.orgresearchgate.net

Metabolic engineering of the heterologous host: The production of this compound in the new host can be optimized by engineering its metabolic pathways to increase the supply of necessary precursors.

Combinatorial biosynthesis and pathway engineering: By manipulating the genes within the BGC or introducing genes from other pathways, it is possible to create novel analogues of this compound. This approach could lead to the generation of compounds with improved therapeutic properties.

The application of synthetic biology to this compound holds the promise of not only providing a sustainable and scalable source of this valuable compound but also of expanding its structural diversity to create a new generation of E1 inhibitors.

Q & A

Q. What are the validated methods for isolating (-)-Panepophenanthrin from fungal sources?

Effective isolation involves submerged fungal cultures (e.g., Panus strigellus) followed by chromatographic techniques. Key steps include:

  • Extraction : Ethyl acetate or methanol solvent systems for crude extracts.
  • Purification : Column chromatography (silica gel or Sephadex LH-20) and HPLC for final purification .
  • Validation : TLC with specific solvent systems (e.g., hexane:ethyl acetate gradients) and comparative NMR analysis against reference data (see Supplementary Tables S1–S2 in ).

Q. How is the stereochemical configuration of this compound determined?

Structural elucidation relies on:

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assign proton-carbon correlations and confirm planar structure .
  • X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal diffraction data.
  • Optical Rotation : Compare observed [α]D values with literature to confirm enantiomeric purity .

Q. What biosynthetic pathways are hypothesized for this compound?

Preliminary hypotheses suggest:

  • Terpenoid Origin : Derived from farnesyl pyrophosphate via oligocyclization.
  • Enzymatic Modifications : Cytochrome P450-mediated oxidations and methyltransferase activity, inferred from structural analogs in Panus spp. .
  • Isotopic Labeling Studies : Proposed methodology using ¹³C-labeled precursors to trace carbon skeleton assembly.

Q. Which taxonomic sources are known to produce this compound?

Currently documented in:

  • Fungal Genus : Panus spp. (e.g., P. strigellus), with limited reports in tropical basidiomycetes .
  • Ecological Context : Submerged cultures under controlled pH and nutrient conditions to induce secondary metabolism .

Q. How stable is this compound under standard laboratory conditions?

Stability assays should include:

  • Temperature : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent degradation.
  • Light Sensitivity : Protect from UV exposure using amber vials.
  • Solvent Compatibility : Test solubility in DMSO, methanol, and aqueous buffers for bioactivity assays.

Advanced Research Questions

Q. How to design bioactivity assays for this compound while minimizing false positives?

Apply the PICO framework :

  • Population (P) : Target cell lines (e.g., cancer, microbial).
  • Intervention (I) : Dose ranges (0.1–100 µM) with vehicle controls.
  • Comparison (C) : Positive controls (e.g., doxorubicin for cytotoxicity).
  • Outcome (O) : IC₅₀ values, apoptosis markers, or growth inhibition rates. Validate results with orthogonal assays (e.g., flow cytometry + ATP assays) .

Q. How to resolve contradictions between NMR data and observed bioactivity?

Troubleshooting steps:

  • Purity Verification : Re-analyze via HPLC-MS to exclude co-eluting impurities.
  • Stereochemical Relevance : Test enantiomers separately; bioactivity may depend on absolute configuration.
  • Assay Conditions : Optimize solvent compatibility (e.g., DMSO concentration ≤0.1%) to avoid artifactual results .

Q. What computational strategies predict the biosynthetic gene clusters of this compound?

Combine:

  • Genome Mining : Use antiSMASH or PRISM to identify terpenoid synthase genes in Panus spp.
  • Docking Studies : Model enzyme-substrate interactions (e.g., cyclases) with tools like AutoDock Vina.
  • Phylogenetic Analysis : Compare gene clusters with related fungi to infer evolutionary conservation .

Q. How to investigate synergistic effects of this compound with other metabolites?

Methodological approach:

  • Fractionation : Co-culture experiments to isolate interacting metabolites.
  • Checkerboard Assays : Calculate fractional inhibitory concentration (FIC) indices for antimicrobial synergy.
  • Transcriptomics : RNA-seq to identify pathway crosstalk (e.g., stress response genes) .

Q. What ecological roles might this compound play in its native fungal habitat?

Design field and lab studies:

  • Chemical Ecology : Test antifungal/antibacterial activity against sympatric species.
  • Gene Knockout Models : Use CRISPR-Cas9 to disrupt biosynthesis and observe fitness changes.
  • Environmental Stressors : Correlate production levels with nutrient deprivation or oxidative stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.